molecular formula C23H30O4 B12085202 (17-acetyl-10,13-dimethyl-3-oxo-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl) acetate

(17-acetyl-10,13-dimethyl-3-oxo-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl) acetate

Cat. No.: B12085202
M. Wt: 370.5 g/mol
InChI Key: PMKJTWXWJLVKNH-UHFFFAOYSA-N
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Description

The compound (17-acetyl-10,13-dimethyl-3-oxo-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl) acetate is a complex organic molecule with a steroidal structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (17-acetyl-10,13-dimethyl-3-oxo-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl) acetate typically involves multiple steps, starting from simpler steroidal precursors. One common method involves the use of 17α-hydroxyprogesterone as a starting material. The synthetic route includes:

    Esterification: The hydroxyl group at the 17th position is acetylated using acetic anhydride in the presence of a base such as pyridine.

    Oxidation: The 3-hydroxy group is oxidized to a ketone using reagents like Jones reagent (chromic acid in acetone).

    Cyclization: The formation of the cyclopenta[a]phenanthrene ring system is achieved through intramolecular aldol condensation, followed by dehydration.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(17-acetyl-10,13-dimethyl-3-oxo-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl) acetate: undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized at the 17-acetyl group to form carboxylic acids.

    Reduction: Reduction of the 3-oxo group can yield the corresponding alcohol.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Jones reagent, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various ester derivatives.

Scientific Research Applications

(17-acetyl-10,13-dimethyl-3-oxo-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl) acetate: has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex steroidal compounds.

    Biology: Studied for its potential effects on cellular processes and hormone regulation.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of (17-acetyl-10,13-dimethyl-3-oxo-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl) acetate involves its interaction with specific molecular targets and pathways:

    Hormone Receptors: The compound may bind to steroid hormone receptors, modulating their activity and influencing gene expression.

    Enzyme Inhibition: It can inhibit certain enzymes involved in metabolic pathways, affecting the synthesis and degradation of other molecules.

    Signal Transduction: The compound may interfere with signal transduction pathways, altering cellular responses and functions.

Comparison with Similar Compounds

(17-acetyl-10,13-dimethyl-3-oxo-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl) acetate: can be compared with other steroidal compounds such as:

    Progesterone: Similar in structure but lacks the acetyl group at the 17th position.

    Testosterone: Contains a hydroxyl group at the 17th position instead of an acetate group.

    Cortisol: Has additional hydroxyl groups and a different ring structure.

The uniqueness of This compound lies in its specific functional groups and ring system, which confer distinct chemical properties and biological activities.

Properties

Molecular Formula

C23H30O4

Molecular Weight

370.5 g/mol

IUPAC Name

(17-acetyl-10,13-dimethyl-3-oxo-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl) acetate

InChI

InChI=1S/C23H30O4/c1-14(24)23(27-15(2)25)12-9-20-18-6-5-16-13-17(26)7-10-21(16,3)19(18)8-11-22(20,23)4/h8,13,18,20H,5-7,9-12H2,1-4H3

InChI Key

PMKJTWXWJLVKNH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1(CCC2C1(CC=C3C2CCC4=CC(=O)CCC43C)C)OC(=O)C

Origin of Product

United States

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